Costic acid

Description

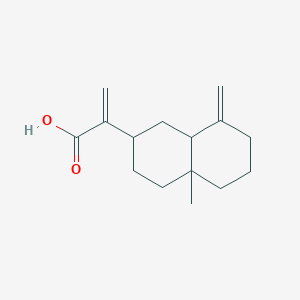

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22O2/c1-10-5-4-7-15(3)8-6-12(9-13(10)15)11(2)14(16)17/h12-13H,1-2,4-9H2,3H3,(H,16,17)/t12-,13+,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJQGVDNQDFTTLZ-VNHYZAJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCCC(=C)C1CC(CC2)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@H]1C[C@@H](CC2)C(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50190001 | |

| Record name | Cosstic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3650-43-9 | |

| Record name | Costic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3650-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Costic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003650439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cosstic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50190001 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COSTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6109CN8DDD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Costic Acid: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costic acid, a naturally occurring bicyclic sesquiterpenoid, has garnered significant interest within the scientific community for its diverse biological activities.[1] Predominantly isolated from plant species of the Asteraceae family, particularly Dittrichia viscosa, this compound serves as a key secondary metabolite in plant defense mechanisms.[1][2] Its potential applications in agriculture and medicine, owing to its phytotoxic, acaricidal, anti-inflammatory, and antimicrobial properties, have made it a subject of extensive research. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a sesquiterpene with the chemical formula C₁₅H₂₂O₂. Its structure features a decahydronaphthalene core with two exocyclic methylene groups and a carboxylic acid functional group.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| Chemical Formula | C₁₅H₂₂O₂ |

| Molecular Weight | 234.33 g/mol |

| CAS Number | 3650-43-9[3] |

| IUPAC Name | 2-[(2R,4aR,8aS)-4a-methyl-8-methylidene-1,2,3,4,5,6,7,8a-octahydronaphthalen-2-yl]prop-2-enoic acid |

| SMILES | C[C@]12--INVALID-LINK--=O)=C)CC1">C@@(C(=C)CCC2)[H] |

| InChI Key | UJQGVDNQDFTTLZ-VNHYZAJKSA-N[4] |

Physicochemical Properties

Quantitative data on the physicochemical properties of this compound are limited. The available information is summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Physical Description | Powder[2] |

| Boiling Point | 170.00 to 175.00 °C @ 11.00 mm Hg (estimated)[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[2] Water solubility is estimated to be 2.899 mg/L @ 25 °C.[3] |

| logP (o/w) | 4.930 (estimated)[3] |

Spectroscopic Data

The structural elucidation of this compound has been confirmed through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 3: NMR Spectroscopic Data of this compound

| ¹H NMR (CDCl₃, 400 MHz) | ¹³C NMR (CDCl₃, 100 MHz) |

| δ (ppm) | δ (ppm) |

| Data not fully available in a consolidated table in the reviewed literature. General spectral features for carboxylic acids include a highly deshielded O-H proton signal around 10-12 ppm in ¹H NMR and a carbonyl carbon signal between 160-180 ppm in ¹³C NMR.[5] | Data not fully available in a consolidated table in the reviewed literature. General spectral features for carboxylic acids include a highly deshielded O-H proton signal around 10-12 ppm in ¹H NMR and a carbonyl carbon signal between 160-180 ppm in ¹³C NMR.[5] |

Biological Activities and Mechanism of Action

This compound exhibits a range of biological activities, with its anti-inflammatory and antimicrobial properties being of particular interest for drug development.

Anti-inflammatory Activity

While the precise mechanism of its anti-inflammatory action is still under investigation, evidence suggests that this compound may modulate inflammatory pathways. A key signaling pathway often implicated in inflammation is the Nuclear Factor-kappa B (NF-κB) pathway. Many natural products exert their anti-inflammatory effects by inhibiting NF-κB activation.[6][7] Although direct evidence for this compound's inhibition of NF-κB is not yet firmly established in the available literature, its potential to do so represents a logical avenue for future research.

Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Antimicrobial Activity

This compound has demonstrated potential as an antimicrobial agent. For instance, α-Costic acid has been reported to be a potential biocide against the fungal strains Penicillium roqueforti and Aspergillus niger.[1] The minimum inhibitory concentration (MIC) is a key quantitative measure of antimicrobial efficacy.

Table 4: Reported Antimicrobial Activity of α-Costic Acid

| Microorganism | Activity | MIC₉₀ (mg/mL) | Incubation Time |

| Penicillium roqueforti | Antifungal | > Ungeremine (specific value not provided) | 48 and 72 h |

| Aspergillus niger | Antifungal | 0.2 | 48 h |

Phytotoxic and Acaricidal Activities

Research has shown that α-Costic acid has phytotoxic effects, inhibiting the growth of tomato seedlings and inducing oxidative stress and autophagy.[8] It has also been identified as a potent acaricidal agent against Varroa destructor, a parasite affecting honey bees.[9]

Experimental Protocols

Isolation of this compound from Dittrichia viscosa

The following is a generalized protocol based on reported methods for the isolation of this compound.[9][10]

General workflow for the isolation of this compound.

Methodology:

-

Extraction: Dried and powdered aerial parts of Dittrichia viscosa are subjected to extraction with a suitable organic solvent, such as methanol or a mixture of acetone and petroleum ether.[5][9]

-

Chromatographic Separation: The resulting crude extract is then subjected to flash chromatography on a silica gel column.[9][10]

-

Elution: A gradient elution system, for example, a mixture of acetone and petroleum ether with increasing polarity, is used to separate the components of the extract.[5]

-

Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC).[10]

-

Isolation: Fractions containing this compound (identified by its Rf value) are pooled and the solvent is evaporated to yield the purified compound.[10]

In Vitro Anti-inflammatory Assay (Albumin Denaturation Assay)

This is a general protocol to assess the anti-inflammatory activity of a compound by measuring the inhibition of protein denaturation.

Methodology:

-

Preparation of Reaction Mixture: A reaction mixture is prepared containing a solution of bovine serum albumin (BSA) or egg albumin in phosphate-buffered saline (PBS).

-

Addition of Test Compound: Various concentrations of this compound (dissolved in a suitable solvent like DMSO) are added to the reaction mixture. A control group without the test compound and a standard anti-inflammatory drug (e.g., diclofenac sodium) are also prepared.

-

Incubation: The mixtures are incubated at 37°C for a specified period, followed by heating to induce denaturation.

-

Measurement: After cooling, the turbidity of the solutions is measured spectrophotometrically.

-

Calculation of Inhibition: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

Antimicrobial Susceptibility Testing (Broth Microdilution Method for MIC Determination)

This is a standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[11]

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilution of Test Compound: Two-fold serial dilutions of this compound are prepared in a 96-well microtiter plate containing the broth medium.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Control wells (without the test compound and without microorganisms) are included.

-

Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the microorganism.[11]

Conclusion

This compound is a promising natural product with a range of biological activities that warrant further investigation for its potential applications in drug development and agriculture. While its chemical structure and some of its properties have been characterized, there is a need for more comprehensive quantitative data on its physicochemical properties. Furthermore, detailed mechanistic studies, particularly focusing on its interaction with key signaling pathways like NF-κB, are crucial to fully elucidate its therapeutic potential. The experimental protocols outlined in this guide provide a foundation for researchers to further explore the promising biological activities of this intriguing sesquiterpenoid.

References

- 1. alpha-Costic acid | CAS:28399-17-9 | Manufacturer ChemFaces [chemfaces.com]

- 2. beta-Costic acid | CAS:3650-43-9 | Manufacturer ChemFaces [chemfaces.com]

- 3. This compound, 3650-43-9 [thegoodscentscompany.com]

- 4. cymitquimica.com [cymitquimica.com]

- 5. rsc.org [rsc.org]

- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. α-costic acid, the main sesquiterpenoid isolated from Dittrichia viscosa (L) Greuter, induces oxidative stress and autophagy in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Use of this compound, a natural extract from Dittrichia viscosa, for the control of Varroa destructor, a parasite of the European honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 10. EP2346328A1 - Use of this compound or extracts of dittrichia viscosa against varroa destructor - Google Patents [patents.google.com]

- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Activity of Costic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Costic acid, a naturally occurring eudesmane sesquiterpenoid, has garnered attention in the scientific community for its diverse biological activities. Isolated from various plant sources, including Dittrichia viscosa and Callitris glaucophylla, this compound has demonstrated potential therapeutic applications, primarily as an acaricidal, anti-inflammatory, and cytotoxic agent.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge regarding the biological activities of this compound, with a focus on quantitative data, experimental methodologies, and associated signaling pathways.

Acaricidal Activity

This compound has shown significant efficacy as a natural acaricide, particularly against Varroa destructor, a parasitic mite that poses a major threat to European honey bee (Apis mellifera) colonies.[1][2][3][4] In vivo studies have demonstrated its potent activity, making it a promising candidate for the development of environmentally friendly and low-cost treatments for varroosis in honey bees.[1][2][3]

Quantitative Data: Acaricidal Activity

| Compound | Target Organism | Concentration | Time (hours) | Mortality Rate (%) | Reference |

| This compound | Varroa destructor | 10 mg/mL | 2 | 10 | [5] |

| This compound | Varroa destructor | 10 mg/mL | 8 | 55 | [5] |

| This compound | Varroa destructor | 10 mg/mL | 14 | 100 | [5] |

| α-Costic Acid | Varroa destructor | 1 mg/mL | Not specified | "Clear acaricidal response" | [4] |

Experimental Protocol: In Vivo Acaricidal Assay against Varroa destructor

This protocol is based on the methodology described in studies evaluating the efficacy of this compound against Varroa destructor.[5]

Objective: To assess the in vivo acaricidal activity of this compound against Varroa destructor mites.

Materials:

-

This compound

-

Acetone (solvent)

-

35 mL glass vials

-

Filter paper

-

Stereoscope

-

Adult Varroa destructor mites

-

Incubator set to beehive conditions

Procedure:

-

Prepare a solution of this compound in acetone at a concentration of 10 mg/mL.

-

Using a stereoscope, carefully place five live Varroa destructor mites at the bottom of each 35 mL glass vial.

-

Apply a 60 µL dose of the this compound solution onto a piece of filter paper fitted to the cap of each vial.

-

Allow the solvent to evaporate completely.

-

Cap the vials and place them in an incubator under conditions that mimic a beehive environment.

-

A control group should be included, where the filter paper is treated with acetone only.

-

Monitor the vials at regular intervals (e.g., 2, 6, 8, 14 hours) and record the number of dead mites.

-

Calculate the percentage of mortality at each time point.

Experimental Workflow: Acaricidal Activity Assay

Caption: Workflow for the in vivo acaricidal assay of this compound.

Anti-inflammatory Activity

This compound has demonstrated notable anti-inflammatory properties. Studies have shown its ability to significantly inhibit the production of chemokines stimulated by the pro-inflammatory cytokines TNF-α and IFN-γ in human keratinocyte (HaCaT) cell lines.[1] While specific IC50 values for this compound in anti-inflammatory assays are not yet widely reported, the mechanism of action for related eudesmane sesquiterpenoids involves the modulation of key inflammatory signaling pathways, such as the NF-κB pathway.[6][7][8]

Quantitative Data: Anti-inflammatory Activity

Specific IC50 values for this compound's anti-inflammatory activity are not available in the reviewed literature. However, its qualitative inhibitory effect on chemokine production has been documented.[1]

| Compound | Cell Line | Stimulant | Effect | Reference |

| This compound | HaCaT keratinocytes | TNF-α and IFN-γ | Significant inhibition of chemokine production | [1] |

Experimental Protocol: In Vitro Anti-inflammatory Assay in HaCaT Cells

This protocol is a generalized procedure based on methodologies used to assess the anti-inflammatory effects of compounds on human keratinocytes stimulated with TNF-α and IFN-γ.[9][10][11]

Objective: To evaluate the in vitro anti-inflammatory activity of this compound by measuring its effect on cytokine/chemokine production in stimulated HaCaT keratinocytes.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Recombinant human TNF-α

-

Recombinant human IFN-γ

-

This compound

-

MTT assay kit for cytotoxicity assessment

-

ELISA kits for specific chemokines (e.g., IL-8, RANTES)

-

96-well cell culture plates

Procedure:

-

Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Cytotoxicity Assay: Before the anti-inflammatory assay, determine the non-toxic concentration range of this compound on HaCaT cells using an MTT assay.

-

Cell Seeding: Seed HaCaT cells in 96-well plates at an appropriate density and allow them to adhere overnight.

-

Pre-treatment: Treat the cells with various non-toxic concentrations of this compound for 1-2 hours.

-

Inflammation Induction: Stimulate the cells with a combination of TNF-α (e.g., 10 ng/mL) and IFN-γ (e.g., 10 ng/mL) for 24 hours. Include untreated and vehicle-treated control groups.

-

Supernatant Collection: After incubation, collect the cell culture supernatants.

-

Cytokine/Chemokine Measurement: Quantify the concentration of specific chemokines (e.g., IL-8) in the supernatants using ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Compare the chemokine levels in the this compound-treated groups with the stimulated control group to determine the inhibitory effect.

Signaling Pathway: Potential Inhibition of the NF-κB Pathway

Eudesmane sesquiterpenoids, the class of compounds to which this compound belongs, are known to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7][8] This pathway is a central regulator of inflammation. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IKK complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows the NF-κB (p50/p65) dimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for various cytokines and chemokines. This compound may potentially interfere with this cascade, possibly by inhibiting the phosphorylation of IκBα, thereby preventing NF-κB activation.

References

- 1. cytotoxicity ic50 values: Topics by Science.gov [science.gov]

- 2. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cabidigitallibrary.org [cabidigitallibrary.org]

- 4. phytojournal.com [phytojournal.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 10. mdpi.com [mdpi.com]

- 11. CCL19 promotes TNF-alpha/IFN-gamma-induced production of cytokines by targeting CCR7/NF-κB signalling in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to α-Costic Acid and β-Costic Acid Isomers for Researchers and Drug Development Professionals

Introduction

Costic acid, a naturally occurring sesquiterpenoid carboxylic acid, exists as two prominent isomers: α-costic acid and β-costic acid. Both isomers, sharing the molecular formula C₁₅H₂₂O₂ and a molecular weight of 234.33 g/mol , have garnered interest in the scientific community for their diverse biological activities.[1][2] This technical guide provides a comprehensive overview of the current state of knowledge on α- and β-costic acid, with a focus on their comparative biological effects, underlying mechanisms of action, and relevant experimental methodologies. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Physicochemical Properties

As isomers, α-costic acid and β-costic acid share the same molecular formula and weight. Their structural differences, primarily in the position of a double bond within the eudesmane skeleton, lead to distinct spatial arrangements and potentially different interactions with biological targets.

| Property | α-Costic Acid | β-Costic Acid |

| Molecular Formula | C₁₅H₂₂O₂[1] | C₁₅H₂₂O₂[2] |

| Molecular Weight | 234.33 g/mol [1] | 234.33 g/mol [2] |

| Chemical Structure | Contains an endocyclic double bond. | Contains an exocyclic double bond. |

| Natural Sources | Dittrichia viscosa, Carpesium macrocephalum, Cheirolophus mauritanicus[1] | Dittrichia viscosa, Machilus wangchiana, Saussurea involucrata[2][3] |

Comparative Biological Activities

Direct comparative studies quantifying the biological activities of α-costic acid and β-costic acid are limited in the currently available literature. However, individual studies on each isomer provide valuable insights into their potential therapeutic applications.

Acaricidal Activity

Both α- and β-costic acid have demonstrated notable acaricidal activity against the honey bee parasite Varroa destructor.[1][2] This shared bioactivity suggests that the core eudesmane framework is crucial for their effect against this mite.

| Isomer | Organism | Efficacy |

| α-Costic Acid | Varroa destructor | A clear acaricidal response was observed at a concentration of 1 mg/mL.[4] |

| β-Costic Acid | Varroa destructor | Showed a time-dependent mortality rate, reaching 100% after 14 hours of exposure.[3] |

Anti-inflammatory Activity

The anti-inflammatory potential of both isomers has been investigated, with more specific data available for β-costic acid.

| Isomer | Assay/Model | Observed Effect |

| α-Costic Acid | General evaluation | The anti-inflammatory effect has been evaluated, though specific quantitative data from direct comparative studies is not readily available.[5] |

| β-Costic Acid | TNF-α and IFN-γ-stimulated HaCaT keratinocyte cells | Significantly inhibited the production of chemokines.[6] |

Antibacterial and Antifungal Activities

The antimicrobial properties of α-costic acid have been reported against several bacterial and fungal strains. Corresponding quantitative data for β-costic acid is not as extensively documented in the reviewed literature.

| Isomer | Activity | Organism(s) | Efficacy (MIC) |

| α-Costic Acid | Antibacterial | Escherichia coli (β-lactamase resistant), Pseudomonas aeruginosa, Staphylococcus aureus | Data on specific MIC values from direct comparative studies are not available. |

| Antifungal | Penicillium roqueforti, Aspergillus niger | Data on specific MIC values from direct comparative studies are not available. | |

| β-Costic Acid | Antibacterial | Not specified in reviewed literature. | Not available. |

| Antifungal | Not specified in reviewed literature. | Not available. |

Signaling Pathways

The precise signaling pathways through which α- and β-costic acid exert their biological effects in mammalian cells are not yet fully elucidated. However, based on their observed anti-inflammatory activities, it is plausible that they may modulate key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

For instance, the inhibition of TNF-α and IFN-γ-induced chemokine production by β-costic acid suggests a potential interference with the signaling cascades initiated by these pro-inflammatory cytokines, which are known to activate both NF-κB and MAPK pathways.

Further research is required to definitively map the signaling networks affected by these isomers.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Syntheses of (+)-costic acid and structurally related eudesmane sesquiterpenoids and their biological evaluations as acaricidal agents against Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Modulation of NF-κB and Nrf2 control of inflammatory responses in FHs 74 Int cell line is tocopherol isoform-specific - PMC [pmc.ncbi.nlm.nih.gov]

- 4. α-Costic acid, a plant sesquiterpene with acaricidal activity against Varroa destructor parasitizing the honey bee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]

Costic acid mechanism of action in plant cells

An In-depth Technical Guide on the Core Mechanism of Action of Costic Acid in Plant Cells

Executive Summary

α-Costic acid, a bicyclic sesquiterpenoid and the most abundant secondary metabolite from Dittrichia viscosa (L.) Greuter, exhibits significant phytotoxic activity, positioning it as a potential natural herbicide.[1][2] Its primary mechanism of action in plant cells, particularly demonstrated in Solanum lycopersicum (tomato), revolves around the induction of oxidative stress within key organelles.[2][3] This leads to a cascade of deleterious cellular events, including extensive membrane damage, chlorophyll degradation, and ultimately, programmed cell death associated with autophagy.[2][3] This guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, detailing the physiological and cellular effects, experimental protocols for investigation, and the proposed signaling pathways.

Data Presentation

Note: The following tables are structured to present the quantitative data as requested. However, the specific numerical values from the primary research by Zanotti et al. (2024) are not publicly available in the referenced abstracts. The tables below serve as a template for the types of data generated in such studies.

Table 1: Phytotoxic Effects of α-Costic Acid on Tomato Seedlings

| Treatment Concentration | Inhibition of Seedling Growth (%) | Chlorosis Level (Qualitative/Quantitative) | Spot Lesion Severity (Qualitative/Quantitative) |

| Control | Data not available | Data not available | Data not available |

| α-Costic Acid (e.g., 10 µM) | Data not available | Data not available | Data not available |

| α-Costic Acid (e.g., 100 µM) | Data not available | Data not available | Data not available |

Caption: This table is intended to summarize the dose-dependent effects of α-costic acid on the macroscopic phytotoxicity symptoms in tomato seedlings. Data would be sourced from in vivo assays as described by Zanotti et al. (2024).[2][3]

Table 2: Biochemical Indicators of α-Costic Acid-Induced Cellular Damage in Tomato Leaves

| Treatment | Ion Leakage (% of control) | Chlorophyll Content (µg/g FW) | H₂O₂ Production (nmol/g FW) | Membrane Lipid Peroxidation (MDA nmol/g FW) |

| Control (1 day) | Data not available | Data not available | Data not available | Data not available |

| α-Costic Acid (1 day) | Data not available | Data not available | Data not available | Data not available |

| Control (3 days) | Data not available | Data not available | Data not available | Data not available |

| α-Costic Acid (3 days) | Data not available | Data not available | Data not available | Data not available |

| Control (7 days) | Data not available | Data not available | Data not available | Data not available |

| α-Costic Acid (7 days) | Data not available | Data not available | Data not available | Data not available |

Caption: This table is designed to present the quantitative results from biochemical assays measuring key indicators of cellular stress and damage in tomato leaves following treatment with α-costic acid over time. The data would be derived from experiments as outlined in Zanotti et al. (2024).[2][3][4]

Core Mechanism of Action and Signaling Pathways

α-Costic acid's phytotoxicity is initiated by its entry into the plant cell, where it primarily targets mitochondria and chloroplasts. This triggers a surge in reactive oxygen species (ROS), specifically hydrogen peroxide (H₂O₂) in mitochondria and singlet oxygen (¹O₂) in chloroplasts.[2][3] This overproduction of ROS leads to a state of severe oxidative stress.

The subsequent signaling cascade involves:

-

Membrane Damage: The excess ROS attacks cellular membranes, leading to membrane lipid peroxidation and increased ion leakage.[2][3]

-

Chlorophyll Depletion: Chloroplasts, being a primary site of ROS production, suffer damage, resulting in chlorophyll depletion and the visible symptom of chlorosis.[2][3]

-

Cell Wall Reinforcement: As a defense response to cellular damage, callose deposition is induced at the cell wall.[2][3]

-

Organellar Dysfunction: Mitochondrial networks are disrupted, and the integrity of the vacuole is compromised.[2][3]

-

Autophagy and Programmed Cell Death: The widespread cellular damage and organellar dysfunction trigger the formation of autophagosomes, leading to programmed cell death.[2][3]

Caption: Proposed signaling pathway of α-costic acid in plant cells.

Experimental Protocols

Note: The following are detailed, generalized protocols for the key experiments cited. For precise parameters such as concentrations, incubation times, and specific instrument settings, consultation of the full-text article by Zanotti et al. (2024) is recommended.

In Vivo Phytotoxicity Assay

This protocol assesses the macroscopic effects of this compound on whole plants.

-

Plant Material: Tomato (Solanum lycopersicum) seedlings at the two-leaf stage.

-

Treatment:

-

Prepare stock solutions of α-costic acid in a suitable solvent (e.g., DMSO or ethanol) and dilute to final concentrations (e.g., 10 µM and 100 µM) in a solution containing a surfactant (e.g., 0.05% Tween 20).

-

Spray the seedlings until runoff. Control plants are sprayed with the solvent-surfactant solution.

-

Maintain plants in a growth chamber with controlled light, temperature, and humidity.

-

-

Data Collection:

-

Visually score phytotoxicity symptoms (chlorosis, necrosis, stunting) daily for 7-14 days.

-

Measure seedling height and fresh weight at the end of the experiment.

-

Calculate the percentage of growth inhibition compared to the control.

-

Ion Leakage Assay (Membrane Damage)

This assay quantifies membrane damage by measuring electrolyte leakage from leaf tissue.[4]

-

Sample Preparation:

-

Collect leaf discs (e.g., 1 cm diameter) from control and treated plants at various time points.

-

Rinse the discs thoroughly with deionized water to remove surface electrolytes.

-

-

Procedure:

-

Place a set number of leaf discs (e.g., 10) in a tube with a known volume of deionized water (e.g., 20 mL).

-

Incubate at room temperature on a shaker for a specified time (e.g., 2-4 hours).

-

Measure the electrical conductivity of the solution (C1).

-

Autoclave the samples to induce 100% ion leakage.

-

Cool to room temperature and measure the final electrical conductivity (C2).

-

-

Calculation:

-

Ion Leakage (%) = (C1 / C2) * 100

-

Chlorophyll Content Measurement

This protocol determines the total chlorophyll content in leaf tissue.[2]

-

Extraction:

-

Homogenize a known weight of fresh leaf tissue (e.g., 100 mg) in 80% acetone.

-

Centrifuge the homogenate to pellet cell debris.

-

-

Spectrophotometry:

-

Measure the absorbance of the supernatant at 646 nm and 663 nm.

-

Use 80% acetone as a blank.

-

-

Calculation:

-

Total Chlorophyll (mg/mL) = (20.29 * A₆₄₅) + (8.02 * A₆₆₃)

-

Hydrogen Peroxide (H₂O₂) Quantification

This method uses 3,3'-diaminobenzidine (DAB) staining for in-situ detection of H₂O₂.[4]

-

Staining:

-

Excise leaves from control and treated plants.

-

Infiltrate the leaves under vacuum with a 1 mg/mL solution of DAB-HCl, pH 3.8.

-

Incubate in the dark for 8-12 hours.

-

-

Destaining and Visualization:

-

Bleach the chlorophyll by boiling in ethanol (96%).

-

H₂O₂ is visualized as a reddish-brown precipitate.

-

Photograph the leaves for qualitative analysis. Quantitative analysis can be performed by densitometry using image analysis software.

-

Membrane Lipid Peroxidation (MDA Assay)

This assay measures malondialdehyde (MDA), a product of lipid peroxidation.[4]

-

Extraction:

-

Homogenize leaf tissue in trichloroacetic acid (TCA).

-

Centrifuge to clarify the supernatant.

-

-

Reaction:

-

Mix the supernatant with thiobarbituric acid (TBA) solution.

-

Heat the mixture in a water bath (e.g., 95°C for 30 min), then cool on ice.

-

Centrifuge to remove any precipitate.

-

-

Measurement:

-

Measure the absorbance of the supernatant at 532 nm and correct for non-specific absorbance at 600 nm.

-

Calculate MDA concentration using its extinction coefficient.

-

Confocal Laser Scanning Microscopy (CLSM) for ROS and Organelle Imaging

This protocol allows for the in vivo visualization of ROS production and organelle morphology in protoplasts.

-

Protoplast Isolation: Isolate protoplasts from tomato leaves using enzymatic digestion.

-

Fluorescent Probes:

-

Mitochondrial ROS (H₂O₂): Incubate protoplasts with MitoSOX Red or a similar probe.

-

Chloroplastic ROS (¹O₂): Use Singlet Oxygen Sensor Green (SOSG).[5][6]

-

Mitochondrial Network: Stain with MitoTracker Green FM.

-

Vacuole Integrity: Use a general cell viability stain like FDA (fluorescein diacetate), where loss of vacuolar integrity results in diffuse cytoplasmic fluorescence.

-

Autophagosomes: Stain with monodansylcadaverine (MDC).[7]

-

-

Imaging:

-

Treat protoplasts with α-costic acid.

-

Image using a confocal microscope with appropriate laser excitation and emission filter sets for each probe.

-

Acquire z-stacks to analyze the three-dimensional structure of organelles.

-

References

- 1. benagen.com [benagen.com]

- 2. α-costic acid, the main sesquiterpenoid isolated from Dittrichia viscosa (L) Greuter, induces oxidative stress and autophagy in tomato - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. Sesquiterpenoids Lactones: Benefits to Plants and People - PMC [pmc.ncbi.nlm.nih.gov]

Phytotoxic Effects of Costic Acid on Seedlings: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costic acid, a bicyclic sesquiterpenoid predominantly found in plants of the Asteraceae family, notably Dittrichia viscosa (syn. Inula viscosa), has garnered significant attention for its potent phytotoxic properties. This technical guide provides an in-depth analysis of the phytotoxic effects of this compound and related sesquiterpenoids on seedlings. It summarizes key quantitative data on germination inhibition and growth retardation, details the experimental protocols for assessing phytotoxicity, and elucidates the underlying molecular and cellular mechanisms, including the induction of oxidative stress and programmed cell death. Visualizations of experimental workflows and signaling pathways are provided to facilitate a comprehensive understanding of the subject matter. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study of natural compounds for potential applications in agriculture and drug development.

Introduction

Allelopathy, the chemical inhibition of one plant by another, is a critical factor in plant ecology and is increasingly being explored for the development of natural herbicides. Sesquiterpenoids, a large class of C15 terpenoids, are frequently implicated as allelochemicals. Among these, this compound has emerged as a compound of interest due to its significant biological activities, including phytotoxicity. Understanding the precise effects and mechanisms of this compound on seedling development is crucial for harnessing its potential as a bioherbicide and for exploring its broader pharmacological applications.

Quantitative Phytotoxic Effects

While specific dose-response data for pure this compound on a variety of seedlings is not extensively available in the public domain, studies on extracts from Dittrichia viscosa, rich in this compound, and on other structurally related sesquiterpenoids provide valuable quantitative insights into its phytotoxic potential.

Effects of Dittrichia viscosa Extracts on Seedling Growth

Aqueous and organic extracts of Dittrichia viscosa have demonstrated significant inhibitory effects on the germination and growth of various crop and weed species. The inhibitory action is most pronounced in extracts derived from leaves and flowers, where this compound is abundant.

Table 1: Inhibitory Effects of Dittrichia viscosa Aqueous Leaf and Flower Extracts on Seedling Growth [1][2]

| Target Species | Extract Concentration (g L⁻¹) | Root Length Inhibition (%) | Shoot Length Inhibition (%) |

| Lettuce (Lactuca sativa) | 40 | 93.5 | Not Reported |

| Peganum (Peganum harmala) | 40 | 100 | 100 |

| Thistle (Silybum marianum) | 40 | Not Reported | 82 |

Phytotoxic Effects of the Sesquiterpenoid Nerolidol on Arabidopsis thaliana Seedlings

To provide a representative example of dose-dependent sesquiterpenoid phytotoxicity, data from studies on nerolidol are presented. These findings offer a model for the potential concentration-dependent effects of this compound.

Table 2: Dose-Response of Arabidopsis thaliana Seedling Growth to Nerolidol Treatment [3]

| Nerolidol Concentration (µM) | Primary Root Length Inhibition (%) | Number of Lateral Roots Inhibition (%) |

| 50 | No significant effect | Not Reported |

| 100 | ~40 | Not Reported |

| 120 (IC₅₀) | 50 | Not Reported |

| 200 | ~70 | Not Reported |

| 400 | 80-90 | Not Reported |

| 800 | 80-90 | Not Reported |

Experimental Protocols

Standardized bioassays are essential for evaluating the phytotoxic effects of compounds like this compound. The following protocols are based on methodologies reported in relevant allelopathy and phytotoxicity studies.[1][2][4]

Seed Germination and Seedling Growth Bioassay

This protocol is used to assess the impact of a test compound on the germination and early growth of seedlings.

-

Preparation of Test Solutions: Prepare a stock solution of α-costic acid in a suitable solvent (e.g., ethanol or DMSO) and then dilute with distilled water to achieve the desired final concentrations. A solvent control should be included in the experimental design.

-

Seed Sterilization and Plating: Surface sterilize seeds of the target species (e.g., tomato, lettuce) with a short wash in 70% ethanol followed by a sodium hypochlorite solution, and then rinse thoroughly with sterile distilled water. Place a set number of seeds (e.g., 20) on sterile filter paper in a Petri dish.

-

Treatment Application: Moisten the filter paper with a specific volume of the test solution or control.

-

Incubation: Seal the Petri dishes and incubate in a growth chamber under controlled conditions of temperature and light.

-

Data Collection:

-

Germination Rate: Count the number of germinated seeds daily.

-

Root and Shoot Length: After a predetermined period (e.g., 7 days), measure the primary root and shoot length of each seedling.

-

-

Data Analysis: Calculate the percentage of germination inhibition and the percentage of root and shoot growth inhibition relative to the control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).

Biochemical Assays for Oxidative Stress

These assays are used to quantify the biochemical markers of cellular stress induced by the test compound.

-

Plant Material and Treatment: Grow seedlings to a specific stage and then treat them with various concentrations of α-costic acid.

-

Ion Leakage (Membrane Permeability):

-

Excise leaf discs from treated and control plants.

-

Wash the discs and incubate them in deionized water.

-

Measure the initial electrical conductivity of the bathing solution.

-

Boil the samples to induce maximum ion leakage and measure the final electrical conductivity.

-

Express ion leakage as a percentage of the final conductivity.

-

-

Hydrogen Peroxide (H₂O₂) Quantification:

-

Homogenize leaf tissue in a suitable buffer (e.g., trichloroacetic acid).

-

Centrifuge the homogenate to obtain the supernatant.

-

React the supernatant with a reagent that produces a colored product in the presence of H₂O₂ (e.g., potassium iodide).

-

Measure the absorbance at a specific wavelength and quantify H₂O₂ using a standard curve.

-

-

Lipid Peroxidation (Malondialdehyde - MDA) Assay:

-

Homogenize leaf tissue in a buffer.

-

React the homogenate with thiobarbituric acid (TBA) at high temperature. MDA, a product of lipid peroxidation, reacts with TBA to form a colored complex.

-

Measure the absorbance of the complex and calculate the MDA concentration.

-

Signaling Pathways and Mechanisms of Action

Recent research indicates that the phytotoxicity of α-costic acid is linked to the induction of oxidative stress within plant cells, ultimately leading to programmed cell death.

Induction of Oxidative Stress

α-Costic acid treatment leads to an overproduction of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂) and singlet oxygen, in key organelles.

-

Mitochondria: Disruption of the mitochondrial network and overproduction of ROS.

-

Chloroplasts: Overproduction of singlet oxygen.

This surge in ROS causes significant cellular damage, including:

-

Membrane Lipid Peroxidation: Damage to cellular membranes, leading to increased ion leakage.

-

Chlorophyll Depletion: Resulting in chlorosis or yellowing of the leaves.

Programmed Cell Death and Autophagy

The extensive cellular damage triggered by oxidative stress appears to induce a form of programmed cell death associated with autophagy. Confocal microscopy has revealed vacuole disintegration and the formation of autophagosomes in protoplasts treated with α-costic acid.

Visualizations

Experimental Workflow for Phytotoxicity Assessment

Caption: Workflow for assessing this compound phytotoxicity.

Proposed Signaling Pathway for this compound Phytotoxicity

Caption: this compound-induced oxidative stress pathway.

Conclusion

This compound exhibits significant phytotoxic effects on seedlings, primarily through the induction of oxidative stress in mitochondria and chloroplasts. This leads to widespread cellular damage and ultimately triggers programmed cell death. While quantitative dose-response data for the pure compound remains an area for further investigation, studies on related sesquiterpenoids and extracts rich in this compound confirm its potent growth-inhibitory properties. The detailed experimental protocols and the elucidated mechanism of action provided in this guide offer a solid foundation for future research into the development of this compound-based natural herbicides and for exploring its potential in other biological applications.

References

- 1. africaresearchconnects.com [africaresearchconnects.com]

- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]

- 3. Phytotoxicity, Morphological, and Metabolic Effects of the Sesquiterpenoid Nerolidol on Arabidopsis thaliana Seedling Roots - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Extracts of Dittrichia viscosa (L.) Greuter from Agroecological Systems: Seed Antigerminative Properties and Effectiveness in Counteracting Alternaria Leaf Spot Disease on Baby-Leaf Spinach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Acaricidal Properties of Costic Acid Against Varroa destructor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the current research on the acaricidal activity of costic acid against the honey bee parasite, Varroa destructor. It consolidates available quantitative data, details experimental methodologies, and visualizes the research workflow to support further investigation and potential development of this compound-based varroacides.

Introduction

Varroa destructor is a significant threat to honey bee (Apis mellifera) colonies worldwide, contributing to colony losses and impacting global agriculture and honey production.[1][2] The development of resistance to synthetic acaricides necessitates the exploration of alternative, natural compounds for effective and sustainable varroa mite control. This compound, a sesquiterpene carboxylic acid isolated from plants such as Dittrichia viscosa, has emerged as a promising candidate with demonstrated potent acaricidal effects against V. destructor.[1][2][3] This guide synthesizes the findings from key studies to provide a technical foundation for researchers in this field.

Quantitative Efficacy of this compound

The acaricidal efficacy of this compound and its related compounds has been evaluated in several studies. The following tables summarize the key quantitative findings from this research.

Table 1: In Vivo Acaricidal Activity of this compound and D. viscosa Extract [3][4]

| Treatment | Dose (µL) | Concentration | Exposure Time (hours) | Varroa Mortality (Number of Mites) |

| This compound | 20 | 42.7 mM | 12 | ~2.5 |

| This compound | 60 | 42.7 mM | 12 | ~4.5 |

| This compound | 100 | 42.7 mM | 12 | ~4.0 |

| D. viscosa Extract | 20 | - | 12 | ~2.0 |

| D. viscosa Extract | 60 | - | 12 | ~2.5 |

| D. viscosa Extract | 100 | - | 12 | ~3.0 |

| Control (Acetone) | 20 | N/A | 12 | ~1.0 |

| Control (Acetone) | 60 | N/A | 12 | ~1.5 |

| Control (Acetone) | 100 | N/A | 12 | ~1.5 |

Note: Each vial contained five mites. The mortality numbers are approximated from graphical data presented in the source study.[4]

Table 2: Acaricidal Activity of α-Costic Acid [5][6]

| Treatment | Concentration | Effect on Varroa destructor | Effect on Honey Bees |

| α-Costic Acid | 1 mg/mL | Clear acaricidal response | No observed effects |

Table 3: Comparative Efficacy of this compound and its Analogue [1][7]

| Compound | Exposure Time to Maximize Mortality (hours) | Maximum Mortality Rate (%) |

| This compound | 14 | 100 |

| This compound Analogue (trans-7) | 5 | ~100 |

| This compound Analogue ((2R,4aR,8aR)-7) | Not specified | ~60% within 1 hour |

Experimental Protocols

The following sections detail the methodologies employed in the cited studies to evaluate the acaricidal properties of this compound.

3.1. Collection of Varroa destructor Mites [4]

Two primary methods were utilized for collecting V. destructor mites from honey bee colonies:

-

Method A: An apparatus described by Ariana et al. was used. Approximately 1000 infested adult honey bees were placed in a wire-screen cylinder within a larger Plexiglas cylinder. CO₂ was introduced for 5 minutes at a flow rate of 5 L/min to anesthetize both bees and mites. The apparatus was then shaken to dislodge the mites from the bees.

-

Method B: Mites were collected from drone brood cells.

3.2. In Vivo Bioassay for Acaricidal Activity [4]

The following workflow outlines the in vivo bioassay used to test the efficacy of this compound and the total methanol extract of D. viscosa.

3.3. Field Trials [3]

Field tests were conducted to evaluate the efficacy of a D. viscosa extract in comparison to commercial acaricides.

-

Treatment Groups:

-

D. viscosa extract B

-

Bayvarol (a commercial acaricide)

-

Oxalic acid (a commercial acaricide)

-

Control

-

-

Procedure: The specific application method for the extract in the field trials is not detailed in the provided sources. After 48 hours, the number of dead Varroa mites was counted.

-

Results: The extract treatment was significantly different from the control (p < 0.01) and showed comparable efficacy to the commercial acaricides in one of the two field tests. Importantly, no death of treated bees was observed.[3]

Mechanism of Action and Signaling Pathways

The precise mechanism of action and the specific signaling pathways affected by this compound in Varroa destructor have not yet been elucidated in the reviewed literature. Comparative studies on the mechanism of action of this compound and oxalic acid are reportedly ongoing.[7] The structural similarity and comparable acaricidal activity between the complex sesquiterpene this compound and the simple dicarboxylic oxalic acid suggest a potentially interesting and non-obvious mode of action that warrants further investigation.[1][2]

The following diagram illustrates the current understanding and the logical relationship for future research into the mechanism of action.

Safety and Selectivity

A crucial aspect of any varroacide is its safety for honey bees and, for practical purposes, for humans and the environment.

-

Honey Bee Safety: At a concentration of 1 mg/mL of α-costic acid, no adverse effects were observed on honey bees.[5][6] Field tests with the D. viscosa extract also showed no toxicity to the host bees.[3]

-

Human Cell Line Safety: this compound was found to be non-toxic to human umbilical vein endothelial cells (HUVEC) at concentrations up to 230 micromolar (µM).[3][4] This suggests a favorable safety profile for handling and potential use in apiculture.

Conclusion and Future Directions

This compound and its derivatives have demonstrated significant acaricidal activity against Varroa destructor with a promising safety profile for honey bees. The data presented in this guide provides a solid foundation for further research and development. Key areas for future investigation include:

-

Determination of LC50 and LD50 values: Establishing precise toxicity metrics is essential for dose optimization and regulatory approval.

-

Elucidation of the mechanism of action: Identifying the molecular targets and signaling pathways affected by this compound will aid in understanding its efficacy and potential for resistance development.

-

Formulation and delivery methods: Developing stable and effective delivery mechanisms for in-hive application is critical for practical use.

-

Long-term studies: Evaluating the long-term effects on colony health, queen productivity, and potential residues in honey and wax is necessary.

The continued exploration of natural compounds like this compound is vital for developing integrated pest management strategies to combat the threat of Varroa destructor and ensure the health of honey bee populations.

References

- 1. Enantioselective synthesis of a this compound analogue with acaricidal activity against the bee parasite Varroa destructor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. BJOC - Use of this compound, a natural extract from Dittrichia viscosa, for the control of Varroa destructor, a parasite of the European honey bee [beilstein-journals.org]

- 4. Use of this compound, a natural extract from Dittrichia viscosa, for the control of Varroa destructor, a parasite of the European honey bee - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. α-Costic acid, a plant sesquiterpene with acaricidal activity against Varroa destructor parasitizing the honey bee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. royalsocietypublishing.org [royalsocietypublishing.org]

In-Depth Technical Guide: The Anti-inflammatory Effects of Costic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Costic acid, a naturally occurring sesquiterpene lactone found in various plant species including Dittrichia viscosa and Nectandra barbellata, has emerged as a promising anti-inflammatory agent. This technical guide provides a comprehensive overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing detailed experimental protocols for researchers. The evidence presented herein highlights the potential of this compound as a lead compound for the development of novel anti-inflammatory therapeutics.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While acute inflammation is a crucial component of the innate immune system, chronic inflammation can contribute to a variety of pathological conditions, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a continuous endeavor in drug discovery. Natural products have historically been a rich source of such therapeutic leads. This compound, a sesquiterpene, has demonstrated significant anti-inflammatory, anti-angiogenic, and anti-fibrotic properties in preclinical studies, making it a molecule of considerable interest.[1][2] This guide will delve into the technical details of its anti-inflammatory effects.

Mechanisms of Action

This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the reduction of pro-inflammatory mediators. The available data suggests that this compound's mechanism of action involves the suppression of inflammatory cytokines and chemokines, as well as the inhibition of enzymes involved in the inflammatory cascade.

Inhibition of Pro-inflammatory Cytokines and Chemokines

In vitro and in vivo studies have demonstrated that this compound can significantly reduce the levels of several key pro-inflammatory mediators. In a model of chronic inflammation using a sponge implant in mice, treatment with this compound led to a decrease in the levels of Tumor Necrosis Factor (TNF), Chemokine (C-X-C motif) ligand 1 (CXCL1), and Chemokine (C-C motif) ligand 2 (CCL2).[2] Furthermore, in a study using human keratinocytes (HaCaT cells) stimulated with TNF-α and Interferon-gamma (IFN-γ), this compound was shown to inhibit the production of pro-inflammatory chemokines.[1]

Modulation of Inflammatory Enzymes

The activity of enzymes such as myeloperoxidase (MPO) and N-acetyl-β-D-glucosaminidase (NAG) is often elevated during inflammation and serves as a marker for neutrophil and macrophage infiltration, respectively. In the murine sponge implant model, this compound treatment resulted in a reduction in the activity of both MPO and NAG in the inflammatory exudate, indicating a decrease in the infiltration of these immune cells to the site of inflammation.[2]

Signaling Pathway Modulation

The inhibition of pro-inflammatory mediators like TNF-α, CXCL1, and CCL2 by this compound strongly suggests its interference with major inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the transcriptional regulation of a vast array of pro-inflammatory genes. While direct evidence of this compound's effect on the phosphorylation of key proteins in these pathways (e.g., p65 subunit of NF-κB, or p38, JNK, and ERK in the MAPK pathway) is still emerging, the downstream effects on cytokine and chemokine production provide a strong rationale for its involvement.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the available quantitative data on the anti-inflammatory effects of this compound.

| In Vivo Model | Parameter Measured | Treatment Group | Result | Reference |

| Sponge Implant (Mice) | TNF Level | This compound | Decreased | [2] |

| Sponge Implant (Mice) | CXCL1 Level | This compound | Decreased | [2] |

| Sponge Implant (Mice) | CCL2 Level | This compound | Decreased | [2] |

| Sponge Implant (Mice) | MPO Activity | This compound | Decreased | [2] |

| Sponge Implant (Mice) | NAG Activity | This compound | Decreased | [2] |

| Sponge Implant (Mice) | VEGF Level | This compound | Decreased | [2] |

| Sponge Implant (Mice) | FGF Level | This compound | Decreased | [2] |

| Sponge Implant (Mice) | TGF-β1 Level | This compound | Decreased | [2] |

| Sponge Implant (Mice) | Collagen Deposition | This compound | Lowered | [2] |

| In Vitro Model | Parameter Measured | Treatment Group | Result | Reference |

| HaCaT Keratinocytes (TNF-α/IFN-γ stimulated) | Chemokine Production | This compound | Significantly Inhibited | [1] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide to facilitate the replication and further investigation of this compound's anti-inflammatory effects.

In Vivo Sponge Implant-Induced Inflammation Model

This model is used to study chronic inflammation, angiogenesis, and fibrosis.

Materials:

-

Male BALB/c mice (6-8 weeks old)

-

Polyether-polyurethane sponge discs (8 mm diameter, 5 mm thick)

-

This compound

-

Vehicle (e.g., 0.5% DMSO in saline)

-

Anesthetics (e.g., ketamine/xylazine mixture)

-

Surgical tools

-

Tissue homogenizer

-

ELISA kits for TNF, CXCL1, CCL2, VEGF, FGF, TGF-β1

-

MPO and NAG activity assay kits

-

Hydroxyproline assay kit for collagen measurement

Procedure:

-

Sterilize sponge discs by autoclaving.

-

Anesthetize mice according to approved animal care protocols.

-

Surgically implant one sponge disc subcutaneously on the dorsum of each mouse.

-

Suture the incision.

-

Divide the animals into a control group (vehicle treatment) and this compound treatment groups (e.g., 0.1, 1, and 10 µ g/day ).

-

Administer the respective treatments directly into the sponge implant daily for a specified period (e.g., 9 days).

-

At the end of the treatment period, euthanize the animals and carefully dissect the sponge implants.

-

Process the implants for various analyses:

-

Cytokine/Chemokine Measurement: Homogenize a portion of the sponge in an appropriate buffer and measure the levels of TNF, CXCL1, and CCL2 in the supernatant using specific ELISA kits.

-

MPO and NAG Activity: Homogenize another portion of the sponge and perform MPO and NAG activity assays on the supernatant according to the manufacturer's instructions.

-

Angiogenesis Assessment: Measure hemoglobin content in the implant as an indicator of blood vessel formation. Quantify angiogenic factors like VEGF and FGF using ELISA.

-

Fibrosis Assessment: Determine the levels of the pro-fibrogenic cytokine TGF-β1 by ELISA. Measure collagen deposition by quantifying hydroxyproline content in the implant.

-

In Vitro TNF-α/IFN-γ-Induced Inflammation in HaCaT Keratinocytes

This model is used to assess the anti-inflammatory effects of compounds on skin inflammation.

Materials:

-

Human keratinocyte cell line (HaCaT)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

Recombinant human TNF-α and IFN-γ

-

This compound

-

ELISA kits for relevant chemokines (e.g., TARC, MDC)

-

Reagents for RNA extraction and quantitative real-time PCR (qRT-PCR)

-

Reagents and antibodies for Western blot analysis (for signaling pathway studies)

Procedure:

-

Culture HaCaT cells in complete DMEM until they reach 80-90% confluency.

-

Seed the cells in appropriate culture plates (e.g., 24-well or 6-well plates) and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

-

Stimulate the cells with a combination of TNF-α and IFN-γ (e.g., 10 ng/mL each) for a designated period (e.g., 24 hours for protein analysis, shorter for signaling pathway analysis).

-

Collect the cell culture supernatant to measure the secretion of chemokines using specific ELISA kits.

-

For gene expression analysis, lyse the cells and extract total RNA. Perform qRT-PCR to determine the mRNA levels of target chemokines.

-

To investigate signaling pathways, lyse the cells at earlier time points (e.g., 15-60 minutes) after stimulation and perform Western blot analysis to assess the phosphorylation status of key proteins in the NF-κB and MAPK pathways.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways

The following diagrams illustrate the putative signaling pathways modulated by this compound.

Caption: Putative mechanism of this compound in inhibiting inflammatory signaling pathways.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the anti-inflammatory effects of this compound.

Caption: Experimental workflow for in vitro and in vivo analysis of this compound.

Conclusion

This compound has demonstrated notable anti-inflammatory properties through its ability to suppress the production of pro-inflammatory cytokines, chemokines, and enzymes. The presented data and experimental protocols provide a solid foundation for further research into its therapeutic potential. Future studies should focus on elucidating the precise molecular targets of this compound within the NF-κB and MAPK signaling pathways, as well as evaluating its efficacy and safety in more advanced preclinical models of inflammatory diseases. The comprehensive information provided in this guide is intended to accelerate the research and development of this compound as a novel anti-inflammatory agent.

References

- 1. Inhibition of JNK and p38 MAPK phosphorylation by 5-(acetylamino)-4-oxo-6-phenyl-2-hexenoic acid methyl ester and 4-phenyl-butenoic acid decreases substance P-induced TNF-α upregulation in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis and Evaluation of Antioxidant and NSAID Derivatives with Antioxidant, Anti-Inflammatory and Plasma Lipid Lowering Effects - PMC [pmc.ncbi.nlm.nih.gov]

Sesquiterpene Lactones from Dittrichia viscosa: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Overview of the Chemistry, Biological Activity, and Experimental Protocols Related to Sesquiterpene Lactones Derived from the Mediterranean plant Dittrichia viscosa.

Introduction

Dittrichia viscosa (L.) Greuter, a perennial plant belonging to the Asteraceae family, is widely distributed throughout the Mediterranean region. Traditionally used in folk medicine for its anti-inflammatory, antimicrobial, and antipyretic properties, this plant is a rich source of a diverse array of bioactive secondary metabolites.[1][2] Among these, sesquiterpene lactones (SLs) have garnered significant scientific interest due to their potent and varied pharmacological activities, including cytotoxic, anti-inflammatory, and antimicrobial effects, making them promising candidates for drug discovery and development.[2][3][4][5]

This technical guide provides a comprehensive overview of the sesquiterpene lactones isolated from Dittrichia viscosa, with a focus on their chemical structures, biological activities, and the experimental methodologies used for their extraction, isolation, characterization, and bioactivity assessment. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.

Key Sesquiterpene Lactones from Dittrichia viscosa

Several sesquiterpene lactones have been isolated and identified from Dittrichia viscosa. The most prominent among them include inuloxins A-E, tomentosin, and inuviscolide.

Chemical Structures:

-

Inuloxin A: A germacrane-type sesquiterpene lactone.[6]

-

Inuloxin B: A germacrane-type sesquiterpene lactone.[3]

-

Inuloxin C: An eudesmanolide-type sesquiterpene lactone.[3]

-

Inuloxin D: A seco-eudesmanolide sesquiterpene lactone.[3]

-

Inuloxin E: A seco-eudesmanolide sesquiterpene lactone.[7]

-

Tomentosin: A xanthanolide-type sesquiterpene lactone.[1][8][9]

-

Inuviscolide: A guaianolide-type sesquiterpene lactone.[4][10][11]

Data Presentation: Biological Activities and Yields

The following tables summarize the quantitative data on the biological activities and yields of sesquiterpene lactones and extracts from Dittrichia viscosa.

Table 1: Cytotoxic Activity of Sesquiterpene Lactones from Dittrichia viscosa

| Compound | Cell Line | Assay | IC50 | Reference(s) |

| Tomentosin | PANC-1 (Pancreatic Cancer) | XTT | 31.11 µM (48h) | [10] |

| Tomentosin | MIA PaCa-2 (Pancreatic Cancer) | XTT | 33.93 µM (48h) | [10] |

| Tomentosin | MOLT-4 (Leukemia) | Not Specified | 10 µM (24h) | |

| Tomentosin | MG-63 (Osteosarcoma) | MTT | ~40 µM (24h) | [12] |

| Tomentosin | AGS (Gastric Cancer) | MTT | 20 µM | [11] |

| Terpenoid-rich fraction | A549 (Lung Cancer) | MTT | 27.8 ± 1.5 µg/mL (48h) | [13][14] |

Table 2: Anti-inflammatory Activity of Sesquiterpene Lactones from Dittrichia viscosa

| Compound | Assay | Model | IC50/ID50 | Reference(s) |

| Inuviscolide | LTB4 Generation | Rat Peritoneal Neutrophils | 94 µM | [1][15] |

| Inuviscolide | PLA2-induced Paw Edema | Mouse | 98 µmol/kg | [1][15] |

| Ilicic Acid | TPA-induced Ear Edema | Mouse | 0.650 µmol/ear | [1][15] |

Table 3: Antimicrobial Activity of Dittrichia viscosa Extracts

| Extract | Organism | MIC Range (µg/mL) | Reference(s) |

| Leaf Essential Oil | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 15 - 100 | [16] |

| Stem Essential Oil | Bacillus subtilis, Staphylococcus aureus, Pseudomonas aeruginosa, Escherichia coli | 20 - 300 | [16] |

Table 4: Yield of Sesquiterpene Lactones from Dittrichia viscosa

| Compound/Fraction | Plant Part | Extraction Method | Yield | Reference(s) |

| Tomentosin | Aerial Parts | Column Chromatography | 0.64% | [17] |

| Tomentosin | Aerial Parts | Not Specified | 1.5% of total dry weight | [18] |

| Inuviscolide | Young Shoots | n-hexane extraction | 42.68 mg/g extract | [19] |

| Tomentosin | Young Shoots | n-hexane extraction | 205.80 mg/g extract | [19] |

| Inuloxin E | Aerial Parts | H2O/MeOH extraction, Column Chromatography, Prep. TLC | 11.6 mg from 1.1 g of a fraction | [20] |

| Inuloxin D | Aerial Parts | H2O/MeOH extraction, Column Chromatography, Prep. TLC | 5.8 mg from 1.1 g of a fraction | [20] |

| Inuloxin C | Aerial Parts | H2O/MeOH extraction, Column Chromatography, Prep. TLC | 11.0 mg from 1.1 g of a fraction | [20] |

| Essential Oil | Aerial Parts | Hydrodistillation | 2.45 ± 1.15% (v/w) | [21] |

| MTBE Extract | Aerial Parts | Maceration | 0.76% from fresh plant | [22] |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and biological evaluation of sesquiterpene lactones from Dittrichia viscosa.

Extraction and Isolation of Sesquiterpene Lactones

The following workflow outlines a general procedure for the extraction and isolation of sesquiterpene lactones from Dittrichia viscosa.

Detailed Protocol:

-

Plant Material Preparation: Collect the aerial parts of Dittrichia viscosa, air-dry them in the shade at room temperature, and then grind them into a fine powder.[4][20]

-

Extraction:

-

Maceration: Macerate the powdered plant material (e.g., 300 g) with a solvent system such as dichloromethane:methanol (1:1) at room temperature for 24 hours with shaking. Repeat the extraction process multiple times to ensure exhaustive extraction.[23]

-

Serial Extraction: Alternatively, perform serial extraction of the dried plant material (e.g., 5 kg) with solvents of increasing polarity, such as hexane, dichloromethane (DCM), acetone, and methanol (3 x 5L each).[4]

-

-

Filtration and Concentration: Filter the extracts through Whatman No. 1 filter paper and concentrate them under reduced pressure using a rotary evaporator at a temperature below 40°C.[4]

-

Preliminary Fractionation (VLC):

-

Load the crude extract (e.g., 30.1 g of DCM extract) onto a Vacuum Liquid Chromatography (VLC) column packed with silica gel 60.[4]

-

Elute the column with a solvent gradient of increasing polarity, starting with 100% hexane, followed by mixtures of hexane:ethyl acetate (EtOAc) in decreasing ratios (90:10, 80:20, etc.), and finally with EtOAc:methanol (MeOH) mixtures.[4]

-

-

Fraction Analysis and Pooling: Collect fractions and monitor them by Thin Layer Chromatography (TLC). Combine fractions with similar TLC profiles.[4]

-

Purification by Column Chromatography:

-

Further Purification (Optional):

-

Sephadex LH-20 Chromatography: For further purification, use a Sephadex LH-20 column with a DCM:MeOH (2:1) solvent system.[4]

-

Preparative TLC: Purify smaller quantities of compounds using preparative TLC plates. Develop the plates with a suitable solvent system (e.g., EtOAc:n-hexane, 6:4). Visualize the bands under UV light, scrape the silica containing the desired compound, and elute the compound with a polar solvent like EtOAc.[15][23][26]

-

-

Structural Elucidation: Characterize the purified compounds using spectroscopic techniques such as ¹H NMR, ¹³C NMR, 2D NMR (COSY, HSQC, HMBC), and Mass Spectrometry (MS).[23]

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Detailed Protocol:

-

Cell Seeding: Seed the desired cancer cell line (e.g., MCF-7, A549, PANC-1) in a 96-well plate at an appropriate density and incubate for 24 hours to allow for cell attachment.[5][13][22][27][28]

-

Treatment: Treat the cells with various concentrations of the purified sesquiterpene lactones. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

Incubation: Incubate the treated cells for a specified period, typically 24, 48, or 72 hours.[5][13][22][27][28]

-

MTT Addition: After the incubation period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.[5][13][27]

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[5][13][22][27][28]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 570 and 600 nm using a microplate reader.

-

IC50 Calculation: Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

Anti-inflammatory Assays

This in vivo assay is a classic model for evaluating the anti-inflammatory activity of compounds.

Detailed Protocol:

-

Animal Acclimatization: Acclimatize rodents (rats or mice) to the laboratory conditions for at least one week before the experiment.[8][22][26][28][29]

-

Compound Administration: Administer the test compound (sesquiterpene lactone) either intraperitoneally (i.p.) or orally at different doses. A control group should receive the vehicle, and a positive control group should receive a standard anti-inflammatory drug like indomethacin.[8][22][26][28][29]

-

Induction of Edema: After a set time (e.g., 30-60 minutes) following compound administration, induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.[8][22][26][28][29]

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[8][22][26][28][29]

-

Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the control group.

This in vitro assay measures the production of nitric oxide, a pro-inflammatory mediator, by macrophages.

Detailed Protocol:

-

Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in a 96-well plate.[8][10][11][13][30]

-

Treatment and Stimulation: Pre-treat the cells with different concentrations of the sesquiterpene lactones for a specified time, and then stimulate them with lipopolysaccharide (LPS) to induce NO production.[8][10][11][13][30]

-

Collection of Supernatant: After incubation, collect the cell culture supernatant.

-

Griess Reaction: Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).[8][10][11][13][30]

-

Absorbance Measurement: After a short incubation period in the dark, measure the absorbance at 540 nm.[8][10][11][13][30]

-

Calculation of NO Inhibition: Determine the concentration of nitrite in the samples using a sodium nitrite standard curve and calculate the percentage of NO inhibition.

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.

Detailed Protocol:

-

Preparation of Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.[3][4][18][19][27][31]

-

Serial Dilution: Perform a two-fold serial dilution of the sesquiterpene lactone in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[3][4][18][19][27][31]

-

Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (broth and inoculum without the compound) and a sterility control (broth only).[3][4][18][19][27][31]

-